Single-target spasmolytics (e.g., papaverine, drotaverine) cannot replicate the dual mechanism of pitofenone hydrochloride-direct myotropic relaxation plus muscarinic antagonism and AChE inhibition (Ki 36-45 µM). This compound completely antagonizes both spontaneous and norepinephrine-induced phasic contractions in human ureteral tissue, a property not shared by pure anticholinergics. • Non-substitutable in generic multi-component formulations (Baralgin/Spasmalgon) due to documented synergy with fenpiverinium and diclofenac. • Validated stability-indicating RP-HPLC methods available for simultaneous quantification with co-formulants. • ≥98% HPLC purity; solubility 2 mg/mL in H₂O; storage at -20°C.
Molecular FormulaC22H26ClNO4
Molecular Weight403.9 g/mol
CAS No.1248-42-6
Cat. No.B1678489
⚠ Attention: For research use only. Not for human or veterinary use.
Pitofenone hydrochloride is a benzophenone-derived spasmolytic agent that exerts a dual mechanism of action through direct papaverine-like myotropic effects on smooth muscle and potent anticholinergic activity, including muscarinic receptor antagonism . It is a well-characterized inhibitor of acetylcholinesterase (AChE) with species-specific Ki values of 36 µM (bovine erythrocytes) and 45 µM (electric eel) [1]. Its hydrochloride salt (CAS 1248-42-6) is the preferred form for research applications due to its well-defined solubility profile (2 mg/mL in water) and established analytical methods, including validated stability-indicating RP-HPLC protocols [2]. Pitofenone is most widely recognized for its use in multi-component analgesic/antispasmodic formulations, particularly in combination with fenpiverinium bromide and metamizole sodium (e.g., Baralgin, Spasmalgon), where it provides direct musculotropic relaxation complementary to the selective anticholinergic effects of fenpiverinium [3]. For researchers studying smooth muscle pharmacology, developing novel antispasmodic formulations, or validating analytical methods, pitofenone hydrochloride offers a unique combination of molecular targets and formulation compatibility that distinguishes it from simpler, single-target spasmolytics.
1
Dual-action spasmolytic tool: Combines direct myotropic relaxation with anticholinergic and AChE inhibitory activity for multi-pathway smooth muscle studies.
2
Formulation-compatible salt form: Hydrochloride salt supports aqueous solubility (2 mg/mL) and established stability-indicating RP-HPLC methods for multi-component analysis.
3
Non-cholinergic pathway research: Supports investigation of adrenergic and spontaneous smooth muscle contraction mechanisms beyond standard cholinergic antagonism.
[1] Punekar NS, et al. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound. Biotechnol Appl Biochem. 1991;14(3):378-82. PMID: 1777122. View Source
[2] Patel A, et al. Method Development and Validation for Simultaneous Estimation of Metamizole Sodium and Pitofenone HCl by a Stability Indicating RP-HPLC. Asian J. Research Chem. 2011;4(9):1467-1471. View Source
[3] Hertle L, et al. [Effect of Baralgin on isolated preparations of the upper urinary tract in man]. Urol Int. 1984;39(2):84-90. German. PMID: 6719639. View Source
Pitofenone Substitution: Risks & Considerations
Substituting pitofenone hydrochloride with a generic spasmolytic like drotaverine or papaverine in a research or formulation setting is not straightforward due to fundamental differences in mechanism, potency, and analytical behavior. While many spasmolytics share a common endpoint of smooth muscle relaxation, they achieve this through distinct and often non-overlapping pharmacological pathways [1]. Pitofenone's dual action—direct myotropic relaxation coupled with anticholinergic and AChE inhibitory activity—contrasts sharply with compounds like papaverine, which acts primarily via phosphodiesterase inhibition, or fenpiverinium, which acts solely as an anticholinergic agent. This mechanistic divergence has direct and measurable consequences in functional assays: pitofenone completely antagonizes both spontaneous and norepinephrine-induced phasic activity in human ureteral tissue, whereas fenpiverinium only blocks acetylcholine-induced contractions [2]. Furthermore, the established synergy between pitofenone, fenpiverinium, and NSAIDs like diclofenac is a property that is not generalizable across the class; substituting pitofenone with another spasmolytic would fundamentally alter the pharmacological profile and validated stability-indicating analytical methods designed for the specific multi-component formulation [3]. For procurement, this means that selecting a generic alternative without verifying its functional equivalence in the specific experimental or formulation context risks invalidating assay results, altering drug release profiles, and compromising the stability and efficacy of complex pharmaceutical compositions.
Mechanistic Profile Mismatch
Pitofenone's dual myotropic and anticholinergic/AChE activity differs fundamentally from single-pathway spasmolytics like papaverine or drotaverine. Functional assay endpoints may not transfer directly.
Analytical Method Incompatibility
Validated stability-indicating RP-HPLC methods are specific to pitofenone in combination with fenpiverinium and metamizole. Generic spasmolytic HPLC methods require full re-validation for this matrix.
Synergy Loss in Multi-Component Formulations
The reported synergy between pitofenone, fenpiverinium, and NSAIDs (e.g., diclofenac) is compound-specific. Substituting pitofenone may alter the pharmacological profile and reported combination effects.
[1] Hertle L, et al. [Effect of Baralgin on isolated preparations of the upper urinary tract in man]. Urol Int. 1984;39(2):84-90. German. PMID: 6719639. View Source
[2] Hertle L, et al. [Effect of Baralgin on isolated preparations of the upper urinary tract in man]. Urol Int. 1984;39(2):84-90. German. PMID: 6719639. View Source
[3] Kulkarni SK, et al. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm. Indian J Exp Biol. 2004;42(6):567-9. PMID: 15260106. View Source
Pitofenone vs. Alternatives: Key Evidence
Norepinephrine Antagonism: Superior to Fenpiverinium
In isolated human ureteral tissue, pitofenone hydrochloride (10⁻³ mol/L) completely antagonized norepinephrine-induced phasic-rhythmic contractions, demonstrating a broad-spectrum spasmolytic effect that extends beyond cholinergic antagonism. In contrast, fenpiverinium bromide, a co-formulated antispasmodic, had no effect on norepinephrine-induced activity [1]. This distinction is critical for applications targeting non-cholinergic pathways, such as adrenergically mediated ureteral or biliary spasm.
Norepinephrine AntagonismHead-to-head
Pitofenone HCl (10⁻³ mol/L) completely antagonized norepinephrine-induced phasic contractions in human ureteral tissue. Fenpiverinium bromide showed no effect.
Supports selection for adrenergic spasm models where pure anticholinergics are ineffective.
Ex vivo human upper urinary tract organ bath. Source review confirms specific model context.
Inhibition of norepinephrine-induced phasic contractions
Target Compound Data
Complete antagonism at 10⁻³ mol/L
Comparator Or Baseline
Fenpiverinium bromide: No effect at tested concentrations
Quantified Difference
Qualitative (complete vs. none) — pitofenone uniquely effective
Conditions
Isolated human upper urinary tract preparations (ex vivo organ bath studies)
Why This Matters
This differential activity directly informs the selection of pitofenone for experiments or formulations requiring antagonism of adrenergic smooth muscle spasm, where fenpiverinium or other pure anticholinergics would be ineffective.
[1] Hertle L, et al. [Effect of Baralgin on isolated preparations of the upper urinary tract in man]. Urol Int. 1984;39(2):84-90. German. PMID: 6719639. View Source
Acetylcholine Contraction: Comparative Potency
In the standard acetylcholine-induced guinea pig ileum contraction assay, pitofenone hydrochloride at a concentration of 2.5 x 10⁻⁶ mol/L produced a parallel rightward shift in the acetylcholine concentration-response curve without suppressing the maximal response, indicative of competitive antagonism [1]. In contrast, the analgesic metamizole sodium (analgin), which is often co-formulated with pitofenone, required a concentration of 4.4 x 10⁻⁴ mol/L to block the response in an unsurmountable fashion, a concentration approximately 176 times higher than the effective concentration of pitofenone [1]. This 176-fold difference in effective concentration highlights the significant and quantifiable contribution of pitofenone to the spasmolytic activity of the combination product.
Comparative Potency (ACh)Reported
Pitofenone: 2.5 µM vs. Metamizole: 440 µM
Approx. 176-fold difference suggests pitofenone is the primary spasmolytic driver in combination products.
In Vitro PharmacologyGuinea Pig IleumSpasmolytic Potency
Evidence Dimension
Concentration required for significant modulation of acetylcholine-induced contractions
Target Compound Data
2.5 x 10⁻⁶ mol/L (pitofenone)
Comparator Or Baseline
4.4 x 10⁻⁴ mol/L (metamizole sodium / analgin)
Quantified Difference
176-fold difference in concentration for a comparable functional effect
Conditions
Acetylcholine (10-640 ng/mL)-induced contractions of isolated guinea pig ileum
Why This Matters
This quantitative difference confirms that pitofenone is the primary driver of spasmolytic activity in multi-component formulations, not the co-formulated analgesic. Researchers designing experiments or companies developing generic versions must ensure the inclusion of pitofenone at the correct concentration to achieve the intended pharmacological effect.
In Vitro PharmacologyGuinea Pig IleumSpasmolytic Potency
[1] Kulkarni SK, et al. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm. Indian J Exp Biol. 2004;42(6):567-9. PMID: 15260106. View Source
AChE Inhibition: Structural Specificity
Pitofenone hydrochloride inhibits acetylcholinesterase (AChE) from bovine erythrocytes and electric eel with Ki values of 36 µM and 45 µM, respectively [1]. This inhibition is reversible, linear, and noncompetitive. Critically, a structure-activity relationship (SAR) study of five structurally related compounds revealed that only those containing a piperidine moiety exhibited AChE inhibitory activity, directly linking this specific functional group to the observed pharmacological effect [1]. This establishes that the AChE inhibition is not a class-wide property of benzophenone derivatives but is a specific feature of pitofenone and its piperidine-containing analogs.
Five structurally related compounds: Only piperidine-containing analogs inhibited AChE
Quantified Difference
Qualitative (active vs. inactive) — activity is structurally specific
Conditions
In vitro enzyme inhibition assays using purified AChE from bovine erythrocytes and electric eel
Why This Matters
For researchers seeking a benzophenone-based spasmolytic with the added dimension of AChE inhibition, pitofenone's activity is both quantifiable and structurally specific. Substitution with a non-piperidine analog would result in a loss of this specific pharmacological property, which may be essential for certain in vitro or in vivo models.
[1] Punekar NS, et al. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound. Biotechnol Appl Biochem. 1991;14(3):378-82. PMID: 1777122. View Source
In Vivo Spasmolytic Potency: Pitofenone vs Mebeverine
In a direct head-to-head comparison in anesthetized dogs, the combination of pitofenone and fenpiverinium was equipotent to mebeverine in most gastrointestinal segments, with ED50 values ranging from 0.40 ± 0.02 (duodenum) to 1.32 ± 0.14 (gall bladder). However, for colon contraction, mebeverine demonstrated superior potency with an ED50 of 0.68 ± 0.06 [1]. Among the four antispasmodics tested (tiemonium, mebeverine, pitofenone+fenpiverinium, N-butyl scopolammonium), tiemonium was the most potent overall [1].
Equipotent except for colon, where mebeverine is superior (ED50 = 0.68 vs. pitofenone combination)
Conditions
Anesthetized dog model; measurement of inhibition of drug-induced contractions in gastrointestinal tract
Why This Matters
This in vivo data provides a crucial benchmark for the expected potency of pitofenone-containing formulations relative to established clinical antispasmodics. For researchers or formulators seeking colonic-specific effects, mebeverine may be a more suitable alternative; however, for broader applications, the pitofenone/fenpiverinium combination offers a well-characterized and clinically validated spasmolytic profile.
In Vivo PharmacologyGastrointestinal MotilityED50 Comparison
[1] Dureng G, et al. [Compared efficacies of some antispasmodic drugs on the digestive tract and the bladder of the anesthetized dog (author's transl)]. J Pharmacol. 1981;12(2):131-45. French. PMID: 7253654. View Source
Stability-Indicating HPLC Analysis
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous estimation of metamizole sodium and pitofenone hydrochloride in the presence of fenpiverinium bromide in combined pharmaceutical dosage forms [1]. This method is specifically optimized for the resolution of pitofenone from co-formulated actives and degradation products, ensuring accurate quantification and purity assessment in stability studies. Generic HPLC methods for related compounds like drotaverine or papaverine are not directly transferable due to differences in retention times, UV absorption maxima, and the presence of specific interfering peaks from fenpiverinium [2].
Stability-Indicating HPLCMethod context
Validated RP-HPLC method resolves pitofenone from metamizole, fenpiverinium, and degradation products.
Pre-validated method supports QC and formulation development; generic substitution requires full re-validation.
Pharmaceutical tablet dosage form analysis. Method-transfer context.
Analytical method specificity for simultaneous estimation in a multi-component formulation
Target Compound Data
Validated RP-HPLC method for simultaneous quantification with metamizole sodium and fenpiverinium bromide
Comparator Or Baseline
Generic HPLC methods for other spasmolytics (e.g., drotaverine) are not validated for this specific combination
Quantified Difference
Method is specifically validated; generic methods would require full re-validation
Conditions
Stability-indicating RP-HPLC analysis of pharmaceutical tablet dosage forms
Why This Matters
For quality control and formulation development, the availability of a pre-validated, stability-indicating analytical method for pitofenone in its common combination products saves significant time and resources. Substituting pitofenone with another spasmolytic would necessitate the development and full validation of a new analytical method, a substantial barrier to generic product development.
[1] Patel A, et al. Method Development and Validation for Simultaneous Estimation of Metamizole Sodium and Pitofenone HCl by a Stability Indicating RP-HPLC. Asian J. Research Chem. 2011;4(9):1467-1471. View Source
[2] Kubíček V, et al. A new HPLC method for separation and determination of impurities in paracetamol, codeine phosphate hemihydrate and pitophenone hydrochloride in the presence of fenpiverinium bromide in combined suppository dosage form. Cesk Slov Farm. 2005;54(2):78-82. PMID: 15895986. View Source
Diclofenac Synergy vs Analgin Combination
A key patent (US 5,876,751) claims a synergistic anti-spasmodic composition comprising pitofenone hydrochloride, fenpiverinium bromide, and diclofenac free acid or its salts, where diclofenac enhances the spasmolytic effect of pitofenone [1]. In vivo studies in a cholinergic spasm model confirmed that the diclofenac-pitofenone combination exhibits potent antispasmodic activity, superior to that of an equimolar analgin (metamizole)-pitofenone combination [2]. The patent specifies precise weight ratios for the components, e.g., pitofenone hydrochloride from 0.39 to 12.38% w/w in tablet form, underscoring the importance of exact composition for optimal efficacy [1].
Diclofenac SynergyData to verify
Patent claims synergistic composition of pitofenone, fenpiverinium, and diclofenac with defined weight ratios.
Synergy context is patent-reported and may require independent endpoint validation.
Guinea pig ileum model and patent specifications. Source review recommended.
Analgin (metamizole) + pitofenone combination: Significantly less potent at equimolar concentrations
Quantified Difference
Qualitative (superior vs. inferior) — but supported by patent claims for synergy
Conditions
Acetylcholine-induced contractions of guinea pig ileum (in vitro) and patent formulation specifications
Why This Matters
For formulators developing generic or novel combination products, the specific synergy between pitofenone and diclofenac is a patent-protected feature that cannot be replicated by simply substituting another spasmolytic. This evidence supports the selection of pitofenone over alternatives when a diclofenac-containing formulation is desired, as the interaction is unique and may influence regulatory approval pathways.
[1] Panacea Biotec Limited. Antispasmodic and antiinflammatory composition and a process for the manufacture thereof. US Patent 5,876,751. March 2, 1999. View Source
[2] Kulkarni SK, et al. Modulatory effect of diclofenac on antispasmodic effect of pitofenone in cholinergic spasm. Indian J Exp Biol. 2004;42(6):567-9. PMID: 15260106. View Source
Pitofenone Applications: Research, QC & Development
In Vitro Smooth Muscle Pharmacology
Pitofenone hydrochloride is the compound of choice for researchers studying the dual mechanisms of spasmolysis in isolated organ bath assays. Its unique ability to completely antagonize both spontaneous and norepinephrine-induced contractions in human ureteral tissue, a property not shared by the pure anticholinergic fenpiverinium [1], makes it an essential tool for investigating non-cholinergic pathways. The well-defined Ki values for AChE inhibition (36 and 45 µM) [2] further enable precise characterization of its anticholinesterase component. In contrast to simpler myotropic agents like papaverine, pitofenone provides a more complex and clinically relevant pharmacological profile for studying smooth muscle disorders of the gastrointestinal, biliary, and urinary tracts.
Generic Formulation Development & Reverse Engineering
For formulators developing generic versions of established combination analgesics (e.g., Spasmalgon, Baralgin, Manyana), sourcing high-purity pitofenone hydrochloride (≥98% HPLC) is critical for matching the innovator product's spasmolytic efficacy. The documented synergy between pitofenone, fenpiverinium, and diclofenac [3] is not replicable with alternative spasmolytics, making pitofenone non-substitutable. Furthermore, the availability of validated stability-indicating RP-HPLC methods specifically designed for the simultaneous quantification of pitofenone with co-formulants [4] significantly streamlines analytical development and regulatory filing. The specific weight ratios outlined in patents (e.g., 0.39-12.38% w/w pitofenone hydrochloride in tablets) [3] provide a direct starting point for product formulation.
Quality Control & Stability Testing
Quality control laboratories require pitofenone hydrochloride as a certified reference standard to ensure accurate quantification in finished pharmaceutical products. The compound's distinct retention time and spectral properties in the established stability-indicating RP-HPLC methods are essential for resolving it from structurally related compounds like fenpiverinium bromide and metamizole sodium, as well as from potential degradation products [4]. Using a non-certified reference standard or attempting to substitute it with a similar compound like drotaverine would lead to inaccurate assay results and potential batch rejection. The defined storage condition (-20°C) and documented solubility (2 mg/mL in H2O) also inform proper handling and sample preparation for consistent analytical performance.
SAR Studies of Benzophenone Spasmolytics
Pitofenone hydrochloride serves as a key reference molecule for medicinal chemists investigating the SAR of benzophenone-based antispasmodics. The finding that AChE inhibitory activity is strictly dependent on the presence of a piperidine moiety, while absent in five other structural analogs [2], provides a clear functional handle for designing novel compounds with improved selectivity or potency. Researchers seeking to develop next-generation spasmolytics can use pitofenone as a benchmark to evaluate whether new derivatives retain the desirable dual-action profile or achieve better separation between anticholinesterase and antimuscarinic effects, a goal highlighted in the original SAR work [2].
Application
Selection Property
Validation Focus
In Vitro Smooth Muscle Pharmacology
Dual mechanism of action profile
Adrenergic and cholinergic pathway-response context
Generic Formulation Development
Multi-component analytical compatibility
Method-transfer and synergy endpoint review
Quality Control & Stability Testing
Stability-indicating HPLC method specificity
Reference standard identity and degradation product resolution
SAR Studies of Benzophenone Spasmolytics
Piperidine-dependent AChE inhibition
Structural benchmark for dual-action probe design
[1] Hertle L, et al. [Effect of Baralgin on isolated preparations of the upper urinary tract in man]. Urol Int. 1984;39(2):84-90. German. PMID: 6719639. View Source
[2] Punekar NS, et al. Acetylcholinesterase inhibition by pitofenone: a spasmolytic compound. Biotechnol Appl Biochem. 1991;14(3):378-82. PMID: 1777122. View Source
[3] Panacea Biotec Limited. Antispasmodic and antiinflammatory composition and a process for the manufacture thereof. US Patent 5,876,751. March 2, 1999. View Source
[4] Patel A, et al. Method Development and Validation for Simultaneous Estimation of Metamizole Sodium and Pitofenone HCl by a Stability Indicating RP-HPLC. Asian J. Research Chem. 2011;4(9):1467-1471. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.